N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride
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Overview
Description
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a chemical compound that is widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is particularly valuable in the synthesis of various bioactive molecules and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride typically involves the following steps:
Protection of the Amine Group: The starting material, 2-(2-amino-ethoxy)-ethanol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-2-(2-amino-ethoxy)-ethanol.
Formation of the Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is 2-(2-amino-ethoxy)-ethylamine.
Coupling Reactions: The major products are amide-linked peptides or other bioactive molecules.
Scientific Research Applications
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and intermediates.
Biology: The compound is used in the synthesis of bioactive molecules, including peptides and small molecule inhibitors.
Medicine: It is employed in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine, which can participate in further chemical transformations.
Comparison with Similar Compounds
N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride can be compared with other Boc-protected amines, such as:
- N-Boc-ethanolamine
- N-Boc-1,6-hexanediamine hydrochloride
- N-Boc-1,4-butanediamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an ethoxy linker between the Boc-protected amine and the terminal amine group. This structure provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQXEPVLBQXPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165391-09-3 |
Source
|
Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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